{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride
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Overview
Description
“{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride” is a chemical compound with the CAS Number: 1593899-47-8 . It has a molecular weight of 252.76 .
Molecular Structure Analysis
The InChI code for “{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride” is 1S/C10H17ClO3S/c11-15(12,13)8-9-4-7-10(14-9)5-2-1-3-6-10/h9H,1-8H2 . This indicates that the molecule contains 10 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom.Scientific Research Applications
- Application : {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride can serve as a precursor for AIE-active compounds due to its unique spirocyclic structure .
- Application : Researchers use this compound as an intermediate in the synthesis of pharmaceuticals and bioactive molecules .
- Application : {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride may serve as a starting point for designing enzyme inhibitors or receptor agonists .
- Application : Researchers explore its use as a ligand or catalyst precursor in asymmetric synthesis or metal-catalyzed reactions .
- Application : This compound’s spirocyclic motif could contribute to the design of new materials with specific properties, such as mechanical strength or optical behavior .
Aggregation-Induced Emission (AIE) Materials
Pharmaceutical Intermediates
Inhibitors and Agonists
Life Science Catalysts and Ligands
Material Science
Cold-Chain Transportation
Safety and Hazards
“{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride” is classified as dangerous with the signal word “Danger”. It’s associated with hazard statements H302, H335, and H314 . These hazard statements indicate that the compound is harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage .
properties
IUPAC Name |
1-oxaspiro[4.5]decan-2-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO3S/c11-15(12,13)8-9-4-7-10(14-9)5-2-1-3-6-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFSTJSTAYLPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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